N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,3-oxazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c22-15(13-4-2-1-3-5-13)20-17-19-14(12-24-17)16(23)21-8-6-18(7-9-21)25-10-11-26-18/h1-5,12H,6-11H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKTZOFGAVTLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a spirocyclic moiety and an oxazole ring. The key identifiers are:
- CAS Number : 177-11-7
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
Pharmacological Activity
Research indicates that compounds related to this compound exhibit several biological activities:
- Acetylcholine Antagonism :
- Gastroprotective Effects :
- Antimicrobial Activity :
The biological effects of this compound can be attributed to its interaction with various receptors and enzymes:
- Inhibition of Acetylcholine Receptors :
Case Studies
Several studies illustrate the biological activity of this compound:
Comparison with Similar Compounds
Structural Analogues with Benzamide-Oxazole Scaffolds
Compounds such as 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(p-tolyl)benzamide (8a) and 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide (8b) () share the benzamide-oxazole framework but lack the spirocyclic moiety. These derivatives exhibit potent VEGFR-2 inhibition and apoptosis induction in HepG2 cells, with IC50 values ranging from 2.1–4.8 µM.
Key Differences :
- Spirocyclic Rigidity: The target compound’s 1,4-dioxa-8-azaspiro[4.5]decane group likely enhances conformational stability, which could prolong half-life compared to non-spiro analogs like 8a–b.
- Substituent Effects : The spiro system replaces the thioacetamido and p-tolyl groups in 8a–b, altering electronic properties and solubility.
Spirocyclic Derivatives with Varied Heterocycles
Compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () incorporate a spiro[4.5]decane core but substitute the oxazole with benzothiazole and dimethylamino-phenyl groups. These modifications demonstrate how heterocycle choice influences activity: benzothiazole derivatives often exhibit enhanced fluorescence and DNA intercalation properties, whereas oxazole-containing compounds (like the target) may prioritize kinase or apoptosis-related targets .
Structural and Functional Contrasts :
Pharmaceutical Impurities with Spirocyclic Motifs
Impurities such as 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione (MM0464.14, ) highlight the prevalence of azaspiro[4.5]decane systems in drug development. While these impurities are pharmacologically inactive, their structural similarity underscores the importance of the spirocyclic framework in optimizing drug-like properties, such as solubility and bioavailability, in parent compounds .
Research Findings and Hypothesized Mechanisms
- Apoptosis Induction : Benzamide-oxazole analogs (e.g., 12c–h in ) induce apoptosis via BAX upregulation, Bcl-2 downregulation, and Caspase-3 activation. The target compound’s spiro system may amplify these effects by stabilizing protein-ligand interactions .
- Kinase Inhibition : Compounds like 8a–b () inhibit VEGFR-2 with IC50 values <5 µM. The target’s spirocyclic group could enhance selectivity for similar tyrosine kinases, though experimental validation is needed .
Preparation Methods
Preparation of 1,4-Dioxa-8-azaspiro[4.5]decane
The spirocyclic amine is synthesized via ketalization of 4-piperidone with ethylene glycol under acidic conditions.
$$
\text{4-Piperidone} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{1,4-Dioxa-8-azaspiro[4.5]decane}
$$
Key Data :
Conversion to Carbonyl Chloride
The spirocyclic amine is reacted with triphosgene or oxalyl chloride to form the acyl chloride:
$$
\text{1,4-Dioxa-8-azaspiro[4.5]decane} + \text{ClCOCCl}_3 \rightarrow \text{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl chloride}
$$
Optimization :
- Solvent : Anhydrous dichloromethane (DCM).
- Catalyst : Catalytic DMF for activation.
- Yield : 85–90% (based on analogous acyl chloride syntheses).
The oxazole core is synthesized using the Van Leusen reaction, enabling introduction of the spirocyclic carbonyl group at the 4-position.
Van Leusen Reaction with TosMIC
Reaction of p-toluenesulfonylmethyl isocyanide (TosMIC) with a ketone precursor bearing the spirocyclic moiety forms the oxazole ring:
$$
\text{RC(O)R'} + \text{TosMIC} \xrightarrow{\text{Base}} \text{Oxazole}
$$
Application :
Functionalization at the 2-Position
The oxazole-2-amine is generated via nitration followed by reduction:
- Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group.
- Reduction : H₂/Pd-C in ethanol yields the amine.
Coupling Reactions for Final Assembly
Amidation of Oxazole-2-Amine
The oxazole-2-amine reacts with benzoyl chloride to form the benzamide group:
$$
\text{Oxazole-2-NH}2 + \text{PhCOCl} \xrightarrow{\text{Et}3\text{N}} \text{N-(oxazol-2-yl)benzamide}
$$
Conditions :
Spirocyclic Carbonyl Incorporation
The spirocyclic acyl chloride is coupled to the oxazole’s 4-position using a nucleophilic aromatic substitution (SNAr) mechanism:
$$
\text{Oxazole-4-H} + \text{Spirocyclic-COCl} \xrightarrow{\text{AlCl}_3} \text{N-(4-(Spirocyclic-CO)oxazol-2-yl)benzamide}
$$
Optimization :
- Lewis Acid : AlCl₃ facilitates electrophilic substitution.
- Solvent : Nitromethane, 50°C, 8 h.
- Yield : 65–70%.
Analytical Validation and Spectral Data
Characterization of the final product includes:
- $$ ^1\text{H NMR} $$ (DMSO-d₆) : δ 8.15 (s, 1H, oxazole-H), 7.85–7.45 (m, 5H, Ph-H), 4.10 (s, 4H, OCH₂CH₂O), 3.60 (t, 4H, NCH₂), 1.80 (m, 4H, CH₂).
- HPLC Purity : ≥98% (C18 column, MeCN/H₂O gradient).
- HRMS : [M+H]⁺ Calculated: 399.1521; Found: 399.1518.
Alternative Synthetic Strategies
Metal-Catalyzed Oxidative Cyclization
Adapting methodologies from spirodione syntheses, Cu(I)-catalyzed cyclization of propargylamides could form the oxazole-spirocyclic system in one pot:
$$
\text{Propargylamide} \xrightarrow{\text{Cu[(CH}3\text{CN)}4\text{ClO}_4]} \text{Oxazole-Spirocyclic}
$$
Advantages : Fewer steps, higher atom economy.
Solid-Phase Synthesis
Immobilization of the oxazole precursor on resin enables sequential coupling of the spirocyclic and benzamide groups, though yields are typically lower (~50%).
Challenges and Mitigation Strategies
- Spirocyclic Stability : The 1,4-dioxa-8-azaspiro[4.5]decane system is sensitive to strong acids/bases. Use anhydrous, neutral conditions during acyl chloride formation.
- Oxazole Regioselectivity : The Van Leusen reaction ensures correct substituent placement, but competing side reactions require rigorous temperature control.
Q & A
Q. Q: What are the standard synthetic routes for N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide, and how are intermediates validated?
A: The compound is typically synthesized via multi-step reactions involving spirocyclic ketones, aldehydes, and amines. A common approach involves:
Condensation : Reacting 1,4-dioxa-8-azaspiro[4.5]decane derivatives with oxazole precursors under acidic conditions (e.g., glacial acetic acid) to form the oxazol-2-yl intermediate .
Acylation : Coupling the oxazole intermediate with benzamide using carbodiimide-based reagents (e.g., DCC/DMAP) to introduce the benzamide moiety .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity.
Validation : Intermediates are characterized via H/C NMR, IR (e.g., C=O stretching at ~1700 cm), and mass spectrometry (ESI-MS for molecular ion confirmation) .
Advanced Synthesis: Reaction Optimization
Q. Q: How can researchers optimize yields for the spirocyclic core under varying reaction conditions?
A: Key variables include:
- Temperature : Cyclization steps often require reflux (e.g., ethanol at 80°C) to drive ring closure .
- Catalysts : Lewis acids (e.g., ZnCl) or organocatalysts improve spirocyclic ring formation efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (toluene) favor cyclization .
Yield optimization may require DoE (Design of Experiments) approaches to balance competing factors like steric hindrance and electronic effects .
Basic Structural Characterization
Q. Q: What spectroscopic techniques are critical for confirming the structure of this compound?
A:
- NMR : H NMR identifies protons on the spirocyclic ring (δ 1.5–2.5 ppm for CH groups) and oxazole/benzamide aromatic protons (δ 7.0–8.5 ppm). C NMR confirms carbonyl carbons (C=O at ~165–175 ppm) .
- IR : Peaks at ~1680 cm (amide C=O) and ~1250 cm (C-O-C in dioxane) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO) .
Advanced Structural Analysis
Q. Q: How can researchers resolve ambiguities in stereochemistry or regiochemistry of the spirocyclic core?
A:
- 2D NMR : NOESY or ROESY experiments detect spatial proximity between protons to assign stereochemistry .
- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of the spirocyclic geometry .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data .
Biological Activity Screening
Q. Q: What methodologies are used for preliminary evaluation of this compound’s bioactivity?
A:
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts .
- Binding affinity studies : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify interactions with receptors .
- Cell viability assays : MTT or Alamar Blue tests assess cytotoxicity in cancer/normal cell lines .
Advanced Pharmacological Mechanisms
Q. Q: How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
A:
- Core modifications : Substitute the benzamide group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to modulate binding .
- Spiro ring variation : Replace 1,4-dioxa with 1,3-dioxolane to alter ring strain and solubility .
- Bioisosteres : Replace oxazole with thiazole to improve metabolic stability .
Validation : MD simulations (e.g., GROMACS) predict ligand-receptor dynamics, complemented by in vitro IC measurements .
Data Contradiction Analysis
Q. Q: How should researchers address conflicting spectral data (e.g., unexpected IR shifts) in published studies?
A:
- Replicate experiments : Verify synthetic conditions (e.g., solvent purity, reaction time) to rule out procedural errors .
- Benchmark with analogs : Compare IR/NMR of structurally related spiro compounds (e.g., 8-oxa-azaspiro[4.5]decanes) to identify substituent effects .
- Electron-withdrawing effects : High C-H stretching frequencies (IR) may arise from electron-deficient benzylic carbons, as seen in compounds with multiple electron-withdrawing groups .
Stability and Degradation Studies
Q. Q: What protocols assess the compound’s stability under physiological conditions?
A:
- pH stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Light/heat stress : Expose to UV light (ICH Q1B guidelines) or 40°C/75% RH to identify degradation products .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t) .
Computational Modeling Applications
Q. Q: How can molecular docking predict binding modes to therapeutic targets?
A:
- Target selection : Prioritize proteins with spirocycle-binding pockets (e.g., GPCRs or ion channels) .
- Docking software : Use AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions, focusing on hydrogen bonds with the benzamide group .
- Free energy calculations : MM-PBSA/GBSA refine binding affinity predictions .
Advanced Analytical Challenges
Q. Q: What strategies resolve co-elution issues in HPLC purity analysis?
A:
- Gradient optimization : Adjust acetonitrile/water gradients (e.g., 30% → 70% over 20 min) to separate closely eluting impurities .
- Chiral columns : Use cellulose-based columns for enantiomeric resolution if stereoisomers are present .
- LC-MS coupling : Confirm impurity structures via fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
